molecular formula C20H17N5O4S B2875191 N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 781657-10-1

N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No.: B2875191
CAS No.: 781657-10-1
M. Wt: 423.45
InChI Key: LKALPKNKLUZEGO-KQRNSINASA-N
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Description

N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a phenylallylidene hydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the thiazolidinone intermediate.

    Formation of the Phenylallylidene Hydrazono Moiety: This step involves the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazono group, followed by its attachment to the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

    Hydrazono Derivatives: Compounds with hydrazono groups but different ring systems.

Uniqueness

N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-[(Z)-[(Z)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c26-18(22-15-8-10-16(11-9-15)25(28)29)13-17-19(27)23-20(30-17)24-21-12-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,22,26)(H,23,24,27)/b7-4-,21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALPKNKLUZEGO-KQRNSINASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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